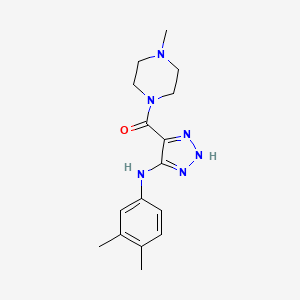

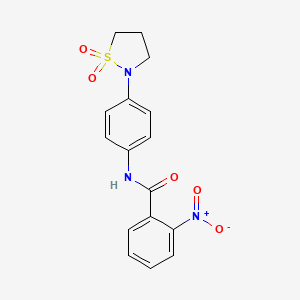

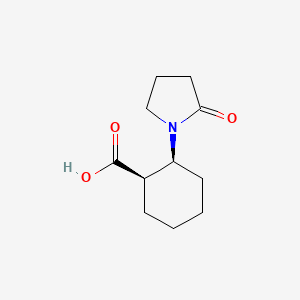

![molecular formula C21H27NO B2744957 8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2191266-48-3](/img/structure/B2744957.png)

8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be related to the family of 8-azabicyclo[3.2.1]octanes . These compounds are the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been a subject of research. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a three-dimensional structure that can acquire different conformations by freely rotating around σ-bonds . The study of these conformations and their associated energy levels is known as conformational analysis .

Chemical Reactions Analysis

The chemical reactions of 8-azabicyclo[3.2.1]octanes and their derivatives have been studied. For instance, gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates has been used to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes .

Scientific Research Applications

Neuropharmacology and Antipsychotic Drug Development

Compounds related to 8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane may have implications in neuropharmacology, particularly in the development of antipsychotic drugs. For instance, studies on muscarinic receptor ligands, such as (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC), have shown potential antipsychotic-like activity. PTAC exhibits partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors, indicating that muscarinic receptor partial agonists may offer a new approach in the medical treatment of schizophrenia (Bymaster et al., 1998).

Environmental Health and Toxicology

The environmental health and toxicology of related compounds are of significant interest, particularly concerning human exposure to synthetic phenolic antioxidants like butylated hydroxytoluene (BHT). Research in this area focuses on the detection of BHT and its metabolites in human urine, offering insights into human exposure levels and potential health implications (Wang & Kannan, 2019). Similarly, studies on the urinary levels of phthalate metabolites reflect widespread exposure to various environmental chemicals, underscoring the need for ongoing monitoring and assessment of potential health risks (Silva et al., 2003).

Biomonitoring and Exposure Assessment

Biomonitoring studies, such as those assessing exposure to fragrance chemicals like lysmeral, are crucial for understanding the extent of human exposure to various synthetic compounds. These studies provide a basis for developing reference values and identifying sources of exposure, which is essential for public health policy and regulation (Murawski et al., 2020). Similarly, research on the urinary concentrations of metabolites of pyrethroid insecticides in the general U.S. population highlights the widespread exposure to these compounds, emphasizing the importance of evaluating exposure-biomarker relationships for risk assessment purposes (Barr et al., 2010).

Future Directions

properties

IUPAC Name |

(4-tert-butylphenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-21(2,3)17-8-6-15(7-9-17)20(23)22-18-10-11-19(22)13-16(12-18)14-4-5-14/h6-9,18-19H,4-5,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSOEOAITIPTPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

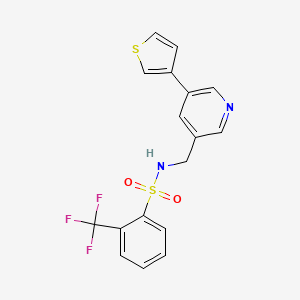

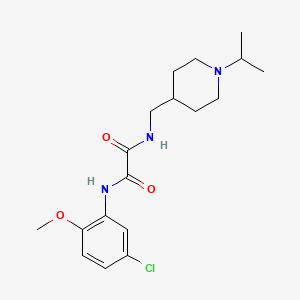

![2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2744874.png)

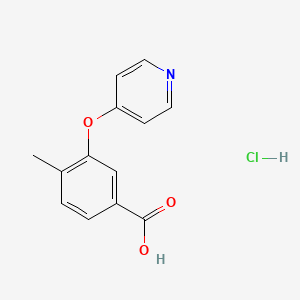

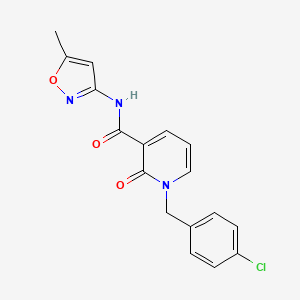

![1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2744876.png)

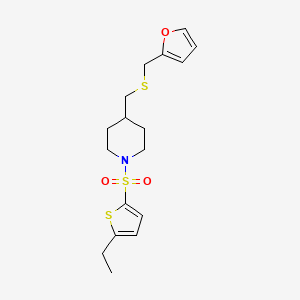

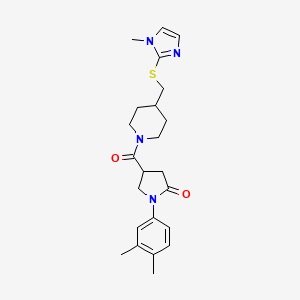

![[1-(Oxan-4-yl)azetidin-2-yl]methanol](/img/structure/B2744880.png)

![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2744895.png)